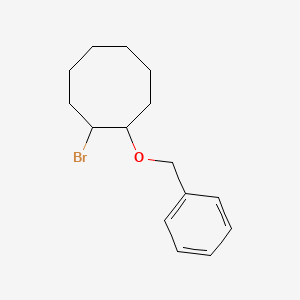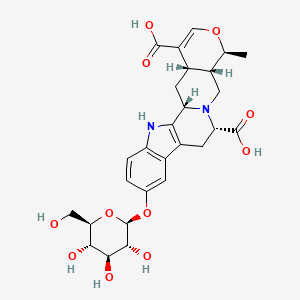
MappiodosideC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MappiodosideC is a complex organic compound known for its unique chemical structure and significant applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MappiodosideC typically involves multi-step organic reactions. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups via substitution reactions, often under controlled temperature and pressure conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, ensuring consistency and purity. This often involves the use of large-scale reactors and continuous flow systems to maintain optimal reaction conditions. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
MappiodosideC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, typically using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Chlorine, nitric acid, controlled temperature.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
MappiodosideC has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and as a marker in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of MappiodosideC involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions often involve the modulation of signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
MappiodosideA: Shares a similar core structure but differs in functional groups, leading to distinct chemical properties.
MappiodosideB: Another related compound with variations in its side chains, affecting its reactivity and applications.
Uniqueness
MappiodosideC stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.
特性
分子式 |
C27H32N2O11 |
|---|---|
分子量 |
560.5 g/mol |
IUPAC名 |
(1S,12S,15S,16S,20S)-16-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-12,19-dicarboxylic acid |
InChI |
InChI=1S/C27H32N2O11/c1-10-15-7-29-18(5-12(15)16(9-38-10)25(34)35)21-14(6-19(29)26(36)37)13-4-11(2-3-17(13)28-21)39-27-24(33)23(32)22(31)20(8-30)40-27/h2-4,9-10,12,15,18-20,22-24,27-28,30-33H,5-8H2,1H3,(H,34,35)(H,36,37)/t10-,12-,15-,18-,19-,20+,22+,23-,24+,27+/m0/s1 |
InChIキー |
NDCYSCYTBZPIFQ-OEYFXXJLSA-N |
異性体SMILES |
C[C@H]1[C@@H]2CN3[C@@H](C[C@@H]2C(=CO1)C(=O)O)C4=C(C[C@H]3C(=O)O)C5=C(N4)C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
正規SMILES |
CC1C2CN3C(CC2C(=CO1)C(=O)O)C4=C(CC3C(=O)O)C5=C(N4)C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




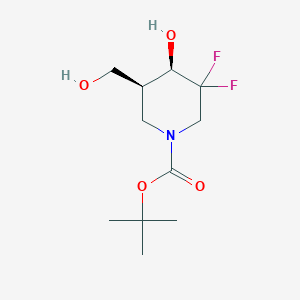
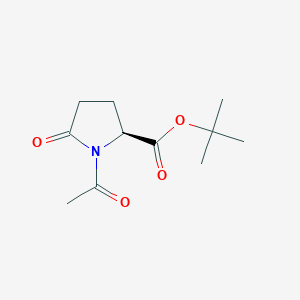

![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)


amine](/img/structure/B13072959.png)
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)

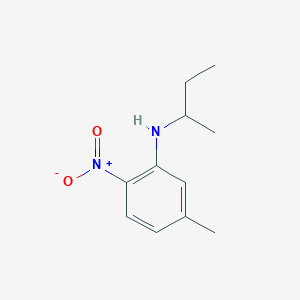
![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
